
3-(4-Azidobutoxy)anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Azidobutoxy)anilinehydrochloride is an organic compound with a molecular formula of C10H15ClN4O. It is a derivative of aniline, where the aniline ring is substituted with a 4-azidobutoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidobutoxy)anilinehydrochloride typically involves the following steps:
Preparation of 4-azidobutanol: This can be achieved by reacting 4-bromobutanol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
O-Alkylation of aniline: The 4-azidobutanol is then reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-azidobutoxy)aniline.
Formation of hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(4-Azidobutoxy)anilinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: 3-(4-Aminobutoxy)aniline.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
3-(4-Azidobutoxy)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
作用機序
The mechanism of action of 3-(4-Azidobutoxy)anilinehydrochloride is primarily related to its azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target specific molecular sites, making the compound useful in bioconjugation and drug development .
類似化合物との比較
Similar Compounds
4-Azidobutylamine: Similar structure but lacks the aromatic aniline ring.
3-(4-Azidobutoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
4-Azidobutylbenzene: Similar structure but with a benzene ring instead of an aniline ring.
Uniqueness
3-(4-Azidobutoxy)anilinehydrochloride is unique due to the presence of both an azido group and an aniline ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
特性
分子式 |
C10H15ClN4O |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
3-(4-azidobutoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c11-9-4-3-5-10(8-9)15-7-2-1-6-13-14-12;/h3-5,8H,1-2,6-7,11H2;1H |
InChIキー |
XEBUOSYITRKJDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCCN=[N+]=[N-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


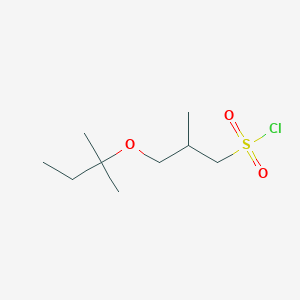
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
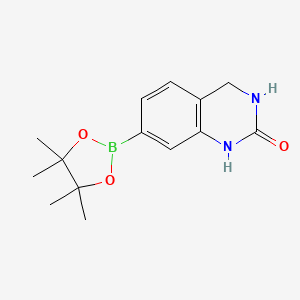
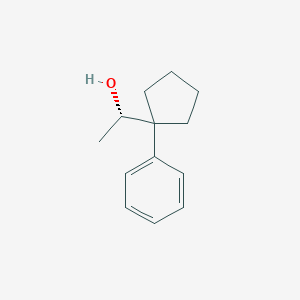
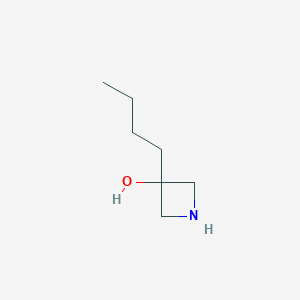
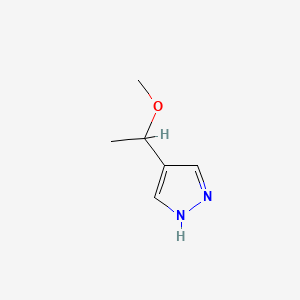
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)

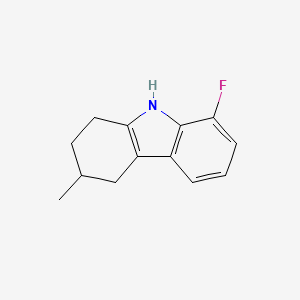


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)


